molecular formula C19H17Cl2NO B8580320 6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one

6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one

Cat. No. B8580320
M. Wt: 346.2 g/mol
InChI Key: IPYQVNLMOWVRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296736B2

Procedure details

To a yellow slurry of 6-chloro-3-(1-(3-chlorophenyl)pent-4-enylidene)indolin-2-one (Example 62, Step B) (12.81 g, 37.2 mmol) in MeOH (200 mL) at room temperature was slowly added sodium borohydride (1.689 g, 44.7 mmol). Evolution of gas was observed. The yellow reaction mixture was stirred at room temperature for 30 min. Additional sodium borohydride (1.689 g, 44.7 mmol) was slowly added and the reaction mixture was stirred at room temperature for 1 h. The reaction mixture was poured into water (200 mL). A precipitate formed and the mixture was sonicated for 15 min then filtered. The filtrate was concentrated under reduced pressure to 36 mL and then extracted with EtOAc twice. The organic layers were combined, dried over Na2SO4 and concentrated under reduced pressure to provide the title compound.
Name
6-chloro-3-(1-(3-chlorophenyl)pent-4-enylidene)indolin-2-one
Quantity
12.81 g
Type
reactant
Reaction Step One
Quantity
1.689 g
Type
reactant
Reaction Step Two
Quantity
1.689 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](=[C:12]([C:17]3[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[CH:18]=3)[CH2:13][CH2:14][CH:15]=[CH2:16])[C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.[BH4-].[Na+].O>CO>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]([CH:12]([C:17]3[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[CH:18]=3)[CH2:13][CH2:14][CH:15]=[CH2:16])[C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
6-chloro-3-(1-(3-chlorophenyl)pent-4-enylidene)indolin-2-one
Quantity
12.81 g
Type
reactant
Smiles
ClC1=CC=C2C(C(NC2=C1)=O)=C(CCC=C)C1=CC(=CC=C1)Cl
Step Two
Name
Quantity
1.689 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
1.689 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The yellow reaction mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
A precipitate formed
CUSTOM
Type
CUSTOM
Details
the mixture was sonicated for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to 36 mL
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C2C(C(NC2=C1)=O)C(CCC=C)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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